molecular formula C18H23ClN2O3 B5530692 (3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine

(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine

Cat. No. B5530692
M. Wt: 350.8 g/mol
InChI Key: HGGANRICHMQLMP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related benzofuran derivatives involves ring-opening followed by ring closure reactions, utilizing various catalytic methods and specific reactants to achieve the target molecule. For example, the synthesis of novel antitumor agents and fluorescent labeling reagents for HPLC involves key steps that may be similar to the synthesis of our compound of interest. These processes include the formation of cyclic alkenyl ethers and specific substitutions to achieve desired functional groups (Halim & Ibrahim, 2022), (Takadate et al., 1989).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been extensively studied using methods like X-ray crystallography and DFT (Density Functional Theory) calculations. These studies reveal the geometric configurations, vibrational frequencies, and molecular electrostatic potentials, which are crucial for understanding the reactivity and stability of these compounds. For instance, the analysis of various benzofuran derivatives provides insights into their electronic spectra, hyperconjugative interactions, and thermodynamic properties, aiding in the understanding of the structural aspects of our compound (Vessally et al., 2013).

Chemical Reactions and Properties

Benzofuran derivatives exhibit a range of chemical reactions, including selective formation of unsaturated esters and cascade reactions leading to α,ω-diesters. The reactivity towards nucleophilic attacks and the propensity for undergoing various catalytic reactions highlight the chemical versatility of these compounds. The synthesis routes often involve palladium-catalyzed reactions, showcasing the compound's ability to undergo complex transformations (Núñez Magro et al., 2010).

Mechanism of Action

The mechanism of action of benzofuran and azepan derivatives would depend on their specific biological targets. For instance, some benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on discovering new synthetic methods and exploring their potential as therapeutic agents.

properties

IUPAC Name

(5-chloro-7-methoxy-1-benzofuran-2-yl)-[(3S)-3-(dimethylamino)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-20(2)14-6-4-5-7-21(11-14)18(22)16-9-12-8-13(19)10-15(23-3)17(12)24-16/h8-10,14H,4-7,11H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGANRICHMQLMP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCN(C1)C(=O)C2=CC3=CC(=CC(=C3O2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC3=CC(=CC(=C3O2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-N,N-dimethylazepan-3-amine

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